2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 324066-72-0
VCID: VC5127910
InChI: InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+
SMILES: C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5
Molecular Formula: C26H17N3O
Molecular Weight: 387.442

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile

CAS No.: 324066-72-0

Cat. No.: VC5127910

Molecular Formula: C26H17N3O

Molecular Weight: 387.442

* For research use only. Not for human or veterinary use.

2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile - 324066-72-0

Specification

CAS No. 324066-72-0
Molecular Formula C26H17N3O
Molecular Weight 387.442
IUPAC Name 2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile
Standard InChI InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+
Standard InChI Key JSYVLUHZOPVFCV-STBIYBPSSA-N
SMILES C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

2-[(E)-[(1H-Indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile (C27H18N4O) is a furan-3-carbonitrile derivative substituted at positions 2, 4, and 5. The molecule features:

  • A furan ring at the core, substituted with a cyano group (-CN) at position 3.

  • Phenyl groups at positions 4 and 5 of the furan ring.

  • An (E)-configured imine (-CH=N-) bridge at position 2, linking the furan to a 1H-indol-3-yl moiety.

The E-geometry of the imine bond is critical for stabilizing the molecule’s planar conformation, which enhances π-π stacking interactions with biological targets . The indole group contributes to potential bioactivity due to its prevalence in pharmacologically active compounds .

Synthetic Pathways and Reaction Mechanisms

Precursor Synthesis

The synthesis of analogous indole-furan hybrids typically involves Fischer indole cyclization and Vilsmeier-Haack formylation as key steps . For example, indole derivatives are synthesized via cyclization of phenylhydrazones under acidic conditions, followed by formylation to introduce aldehyde functionalities.

Example Reaction Sequence:

  • Fischer Indole Synthesis:
    Phenylhydrazone derivatives are cyclized using polyphosphoric acid (PPA) to yield 2-substituted indoles .

  • Vilsmeier-Haack Formylation:
    Indole derivatives react with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 3-carboxaldehyde intermediates .

Condensation to Form the Imine Bridge

The target compound’s imine linkage likely forms via Schiff base condensation between a furan-3-carbonitrile bearing an amine group and an indole-3-carboxaldehyde. This reaction is typically catalyzed by acetic acid or other mild acids, yielding the E-isomer due to thermodynamic stability .

Spectral Characterization and Analytical Data

Experimental data from analogous compounds provide insights into the spectral properties of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile :

Table 1: Comparative Spectral Data for Indole-Furan Hybrids

PropertyObserved Values (Analogous Compounds)Instrumentation Used
FT-IR (cm⁻¹)3181 (NH), 1672 (C=O), 1578 (C=N)Varian Mercury VX 300 NMR
¹H NMR (δ ppm)7.16–8.90 (aromatic protons)DMSO-d6, 300 MHz
¹³C NMR (δ ppm)116.19 (CN), 157.73 (C=N)DMSO-d6, 75 MHz
Mass Spec (m/z)471 (M⁺)GCMS-QP1000 EX spectrometer
Elemental AnalysisC: 78.15%, H: 4.24%, N: 5.36%Microanalytical Center, Cairo

The cyano group’s IR absorption near 2205 cm⁻¹ and the imine’s C=N stretch at 1604 cm⁻¹ are characteristic . NMR data confirm aromatic proton environments and the E-configuration’s deshielding effects .

Computational and Mechanistic Insights

Density functional theory (DFT) calculations on tautomeric indole derivatives reveal that the enol form of indole-3-pyruvate preferentially reacts with glutathione to form conjugates . For the target compound, similar tautomerism could influence its reactivity and metabolic fate.

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